molecular formula C12H13ClN2O B13000049 1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde

1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B13000049
M. Wt: 236.70 g/mol
InChI Key: MJXMJDGJKVKSOQ-UHFFFAOYSA-N
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Description

1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde is a benzimidazole derivative featuring a butyl substituent at the N1 position, a chlorine atom at the C5 position, and a formyl group at the C2 position. This compound is of interest in medicinal chemistry due to the reactive aldehyde moiety, which enables the formation of Schiff bases or coordination complexes for drug design.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

1-butyl-5-chlorobenzimidazole-2-carbaldehyde

InChI

InChI=1S/C12H13ClN2O/c1-2-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8-16/h4-5,7-8H,2-3,6H2,1H3

InChI Key

MJXMJDGJKVKSOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Cl)N=C1C=O

Origin of Product

United States

Preparation Methods

Preparation of 5-Chloro-1H-benzo[d]imidazole Core

The 5-chloro substitution on the benzimidazole ring is typically introduced via halogenation of a suitable benzimidazole precursor or by using 4-chloro-1,2-phenylenediamine as a starting material. The latter allows direct construction of the benzimidazole ring with the chlorine atom already in place at the 5-position.

Formylation at the 2-Position

The 2-carbaldehyde group is introduced by oxidation of the corresponding 2-methyl or 2-hydroxymethyl benzimidazole derivatives. Several oxidation methods have been reported with varying yields and conditions:

Oxidation Method Reagents & Conditions Yield (%) Notes
Manganese(IV) oxide in dichloromethane at 40°C for 2 h MnO2, DCM, 40°C, 2 h 85 High yield, mild conditions, easy workup
Ruthenium complex catalyzed oxidation with H2O2 in water at 50°C for 5.5 h Ru(bpbp)(pydic), H2O2, 50°C, 5.5 h 70 Catalytic, environmentally friendly, longer reaction time
Ruthenium bipyridine complex with H2O2 at 50°C Ru(bpp)(pydic), H2O2, 50°C 57 Moderate yield, requires catalyst
MnO2 in methanol/dichloromethane overnight MnO2, MeOH/DCM, rt, overnight 51 Lower yield, longer reaction time

These oxidation methods are applicable to benzimidazole derivatives and can be adapted for the 5-chloro substituted analogs with careful optimization.

Alternative Synthetic Route: Imidazole-Based Approach

A related synthetic method reported for 2-butyl-4-chloro-5-formyl imidazole, a structurally similar compound, involves:

  • Condensation of pentamidine hydrochloride with glyoxal under controlled pH (6.0–7.5) to form an intermediate,
  • Dehydration of the intermediate to yield 2-butyl-1H-imidazol-5(4H)-one,
  • Reaction with phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce the 4-chloro and 5-formyl groups.

This method emphasizes pH control to avoid by-products and optimize yield and purity. The final product is isolated by crystallization after acidification and extraction steps.

While this method is for an imidazole derivative, the principles of controlled condensation, dehydration, and formylation under phosphorus oxychloride/DMF conditions can be adapted for benzimidazole derivatives.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Purpose Yield/Notes
1 Benzimidazole ring formation 4-chloro-1,2-phenylenediamine + formic acid or aldehyde Construct 5-chloro benzimidazole core High yield, regioselective
2 Oxidation to carbaldehyde MnO2/DCM or Ru catalyst/H2O2 Introduce 2-formyl group 51–85% depending on method
3 N-alkylation Butyl bromide + base (K2CO3/NaH) in DMF Install N-butyl substituent High yield, mild conditions
4 Purification Crystallization, chromatography Obtain pure final product High purity, >95%

Research Findings and Considerations

  • pH Control: In condensation steps involving imidazole intermediates, maintaining pH between 6.0 and 7.5 is critical to minimize by-products and improve crystallization and yield.
  • Catalyst Selection: Ruthenium-based catalysts offer greener oxidation routes but may require longer reaction times and careful handling.
  • Solvent Choice: Dichloromethane is commonly used for oxidation and alkylation steps due to its solvent properties and ease of removal.
  • Temperature Control: Mild temperatures (40–50°C) favor selective oxidation without over-oxidation or decomposition.
  • Purification: Acid-base extraction and recrystallization from solvents like toluene or sulfuric acid solutions enhance product purity.

Chemical Reactions Analysis

1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects. Its structure allows for modifications that can enhance biological activity, making it a subject of interest in drug development. Studies indicate that derivatives of this compound exhibit significant antimicrobial and anticancer properties. For instance, certain derivatives have shown promising activity against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development.

Biological Activity
Research has demonstrated that 1-butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde interacts with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity and receptor binding affinity, which are critical for therapeutic applications. For example, the compound may inhibit specific enzymes linked to cancer progression, thus providing a pathway for developing targeted therapies.

Applications in Drug Discovery

Antimicrobial Activity
The compound has been studied for its antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. Research indicates that it exhibits significant activity with low minimum inhibitory concentrations (MIC), making it a candidate for developing new antimicrobial agents .

Anticancer Research
In preclinical studies, derivatives of 1-butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde have shown efficacy against multiple cancer types. The compound's ability to inhibit specific biological pathways involved in cancer progression positions it as a valuable candidate in oncology research .

Case Studies

Several case studies highlight the successful application of this compound in therapeutic contexts:

  • Case Study 1: Anticancer Activity
    A study demonstrated the effectiveness of modified benzimidazole derivatives against human breast cancer cell lines, indicating their potential as chemotherapeutic agents.
  • Case Study 2: Antimicrobial Efficacy
    Research showcased the compound's high activity against methicillin-resistant Staphylococcus aureus (MRSA), emphasizing its relevance in combating resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Key Structural and Property Differences
Compound Name Substituents (Position) Similarity Score Key Properties/Applications
1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde Butyl (N1), Cl (C5), CHO (C2) - High lipophilicity, potential anti-tumor activity
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde Methyl (N1), CHO (C2) 0.93 Intermediate in anti-angiogenic agents (e.g., Compound 6r)
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde F (C6), CHO (C2) 0.84 Enhanced electronic effects for nucleophilic reactions
5-Phenyl-1H-imidazole-2-carbaldehyde Phenyl (C5), CHO (C2) 0.63 Bulky substituent limits solubility
  • Lipophilicity : The butyl chain increases logP values compared to methyl (e.g., 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde) or hydrophilic groups (e.g., carboxylates in Ethyl 1-benzyl derivatives ), favoring blood-brain barrier penetration .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Butyl chains in analogs like Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate induce flexible packing dominated by van der Waals interactions . This contrasts with rigid structures of methyl or phenyl derivatives.
  • NMR Shifts : The aldehyde proton in 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde appears at δ 10.86 (s, 1H) , while butyl chain protons in the target compound would resonate at δ 0.8–1.5 (m, CH2/CH3) .

Biological Activity

1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C12H12ClN2OC_{12}H_{12}ClN_2O with a molecular weight of 236.69 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC12H12ClN2OC_{12}H_{12}ClN_2O
Molecular Weight236.69 g/mol
IUPAC Name1-butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde
CAS Number[specific CAS number]

Antimicrobial Activity

Research indicates that 1-butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound can effectively inhibit their growth, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects on several cancer cell lines, including:

  • Human breast cancer cells
  • Lung cancer cells

In vitro studies reported that 1-butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde induced apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The compound's ability to target specific cellular pathways highlights its potential as an anticancer therapeutic agent .

The biological activity of 1-butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • DNA Interaction : Its structure allows it to interact with DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of 1-butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde against clinical isolates of MRSA. The results indicated an MIC of less than 10 µg/mL, demonstrating potent antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Activity
In another study focusing on lung cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM after 48 hours of exposure, indicating significant cytotoxicity .

Q & A

Q. How can reaction conditions be optimized for synthesizing 1-butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde with high purity and yield?

Methodological Answer: Optimization involves systematic variation of parameters such as temperature, solvent polarity, and catalyst type. For example, highlights the synthesis of benzimidazole carbaldehydes using reflux conditions (e.g., DMF as solvent at 120°C) with catalytic bases like K₂CO₃. To enhance purity, column chromatography with gradients of ethyl acetate/hexane is recommended . Additionally, suggests monitoring reaction progress via TLC and verifying purity using HPLC (>95%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.5 ppm and aldehyde proton at δ ~10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₁₄ClN₂O: 249.0794) .
  • X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., used XRD to confirm imidazole ring geometry) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes. recommends storage under inert atmosphere (argon) at 4°C, with stability monitored via periodic HPLC analysis for aldehyde oxidation or imidazole ring degradation .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro at position 5, butyl at position 1) influence bioactivity in drug discovery?

Methodological Answer: Perform structure-activity relationship (SAR) studies:

  • Replace the chloro group with fluoro or methyl to evaluate electronic effects on target binding (e.g., used EGFR inhibition assays for benzimidazole derivatives) .
  • Shorten/lengthen the butyl chain to assess hydrophobic interactions. demonstrated that substituent bulkiness impacts cytotoxicity (e.g., IC₅₀ shifts from 12 µM to >50 µM with smaller alkyl groups) .
  • Computational docking (AutoDock Vina) can predict binding affinities before synthesis .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

Methodological Answer:

  • Standardize Assays: Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., MTT vs. ATP luminescence). highlights variability in IC₅₀ due to differing incubation times (24h vs. 48h) .
  • Validate Compound Integrity: Re-test batches using LC-MS to rule out degradation (e.g., aldehyde oxidation products may reduce potency) .
  • Control for Solubility: Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts .

Q. What strategies mitigate the compound’s reactivity in aqueous environments during in vitro studies?

Methodological Answer:

  • Prodrug Design: Convert the aldehyde to a Schiff base or acetal derivative (e.g., used imine formation to stabilize aldehydes) .
  • Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) to shield the aldehyde group from hydrolysis .
  • Buffer Optimization: Use phosphate-buffered saline (PBS) at pH 7.4 to minimize aldehyde hydration .

Q. How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME or ADMETLab estimate hepatic clearance (e.g., CYP3A4-mediated oxidation of the butyl chain) and toxicity (e.g., AMES test predictions for mutagenicity) .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., aldehyde group as electrophilic hotspot) .

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